molecular formula C8H10N2O3 B14536177 Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate CAS No. 62025-74-5

Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Cat. No.: B14536177
CAS No.: 62025-74-5
M. Wt: 182.18 g/mol
InChI Key: FMHVFMBLJVLIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate typically involves the reaction of 2,3-butanedione with 2-aminopropanediamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrazine derivatives .

Scientific Research Applications

Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62025-74-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2,5-dimethyl-6-oxo-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-4-6(8(12)13-3)9-5(2)7(11)10-4/h1-3H3,(H,10,11)

InChI Key

FMHVFMBLJVLIII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.